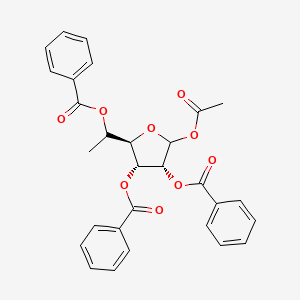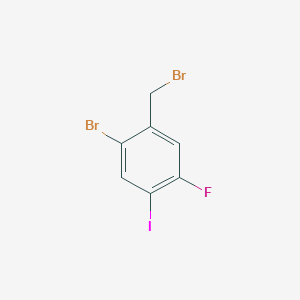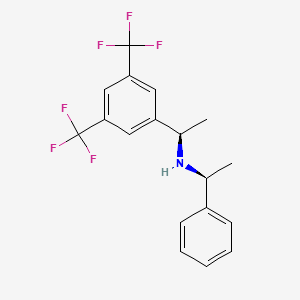
Tri(2-cyanoethyl)(cyanomethyl)phosphonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri(2-cyanoethyl)(cyanomethyl)phosphonium is a chemical compound with the molecular formula C11H14N4P+ It is known for its unique structure, which includes three 2-cyanoethyl groups and one cyanomethyl group attached to a phosphonium center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tri(2-cyanoethyl)(cyanomethyl)phosphonium typically involves the reaction of phosphine with acrylonitrile under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then converted into the final product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process involves continuous monitoring and adjustment of parameters to maintain the desired quality of the product.
Chemical Reactions Analysis
Types of Reactions
Tri(2-cyanoethyl)(cyanomethyl)phosphonium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The cyanoethyl and cyanomethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce a wide range of phosphonium salts with different functional groups.
Scientific Research Applications
Tri(2-cyanoethyl)(cyanomethyl)phosphonium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Tri(2-cyanoethyl)(cyanomethyl)phosphonium exerts its effects involves interactions with molecular targets and pathways. The compound can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds and the modification of existing ones. These interactions are mediated by the electronic properties of the phosphonium center and the attached cyano groups.
Comparison with Similar Compounds
Similar Compounds
Tri(2-cyanoethyl)phosphine: Similar in structure but lacks the cyanomethyl group.
Tri(cyanomethyl)phosphine: Contains three cyanomethyl groups instead of cyanoethyl groups.
Tri(2-cyanoethyl)(methyl)phosphonium: Contains a methyl group instead of a cyanomethyl group.
Uniqueness
Tri(2-cyanoethyl)(cyanomethyl)phosphonium is unique due to the presence of both cyanoethyl and cyanomethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a broader range of chemical reactions and applications compared to similar compounds.
Properties
Molecular Formula |
C11H14N4P+ |
|---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
tris(2-cyanoethyl)-(cyanomethyl)phosphanium |
InChI |
InChI=1S/C11H14N4P/c12-4-1-8-16(11-7-15,9-2-5-13)10-3-6-14/h1-3,8-11H2/q+1 |
InChI Key |
PAQBUHUBWMEIQA-UHFFFAOYSA-N |
Canonical SMILES |
C(C[P+](CCC#N)(CCC#N)CC#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one](/img/structure/B12842646.png)




![O-[3-(2-fluorophenyl)prop-2-ynyl]hydroxylamine](/img/structure/B12842668.png)
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12842674.png)





![1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluoromethyl)-](/img/structure/B12842716.png)
![6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B12842730.png)
